1-Bromo-3-(2-bromoethyl)benzene

elimination kinetics anchimeric assistance gas-phase thermolysis

The meta-substitution pattern of this aromatic dibromide (C₈H₈Br₂, MW 263.96) provides two distinct electrophilic centers-aryl bromide and primary alkyl bromide-with a two-carbon spacer. Unlike ortho/para isomers or benzyl bromides, this regiochemistry enables orthogonal derivatization: Suzuki-Miyaura coupling at the aryl position followed by nucleophilic substitution at the alkyl position. - LogP ~3.4-3.9 enables predictable HPLC method development and extraction partitioning - Gas-phase elimination kinetics (Eₐ = 210.8 kJ/mol) available for thermal safety assessment - Consistent crystalline behavior distinct from positional isomer mixtures

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 40422-70-6
Cat. No. B1315802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2-bromoethyl)benzene
CAS40422-70-6
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCBr
InChIInChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
InChIKeyZDWCLHJHUMKCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(2-bromoethyl)benzene Technical Specifications and Procurement Baseline


1-Bromo-3-(2-bromoethyl)benzene (CAS 40422-70-6; synonyms: 3-bromophenethyl bromide, 3-bromo-1-(2-bromoethyl)benzene) is an aromatic dibromide with the molecular formula C₈H₈Br₂ (MW: 263.96 g/mol). The compound features a benzene ring bearing a bromine substituent at the 1-position and a 2-bromoethyl side chain at the 3-position (meta-substitution pattern). This structural arrangement provides two distinct electrophilic centers—one aryl bromide and one primary alkyl bromide—positioned with a two-carbon spacer. Key physicochemical parameters include a density of 1.725 g/mL at 25 °C, a boiling point of 77–78 °C at 0.1 mmHg, and a refractive index (n20/D) of 1.595 . The meta-substitution regiochemistry distinguishes this compound from its ortho- and para-brominated positional isomers, which exhibit divergent reactivity profiles and solid-state packing behaviors [1].

1-Bromo-3-(2-bromoethyl)benzene: Non-Interchangeability of Aryl-Alkyl Dibromides


Aromatic dibromides bearing both aryl and alkyl bromide functionalities are not generic commodities that can be freely substituted in synthetic protocols. The meta-substituted 1-bromo-3-(2-bromoethyl)benzene presents a specific regiochemical and spatial arrangement that directly governs its reactivity in sequential functionalization strategies. In cross-coupling applications, the differential electronic activation of the aryl bromide versus the alkyl bromide enables orthogonal derivatization—a capability not shared with para- or ortho-substituted isomers, nor with simple benzyl bromides that lack the two-carbon spacer. Crystal structure analyses of bromo- and bromomethyl-substituted benzenes demonstrate that positional isomers exhibit highly variable packing motifs and intermolecular interaction patterns, despite their close chemical similarity [1]. Furthermore, the phenyl group in (2-bromoethyl)benzene derivatives provides anchimeric assistance during HBr elimination that is strongly dependent on the substitution position—an effect that cannot be assumed for alternative dibromide scaffolds [2]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended synthetic sequence, not merely by the presence of two bromine atoms.

1-Bromo-3-(2-bromoethyl)benzene Quantitative Differentiation Evidence


Anchimeric Assistance in Gas-Phase HBr Elimination

In comparative gas-phase elimination studies under maximal free-radical inhibition, (2-bromoethyl)benzene—the unsubstituted parent scaffold of 1-bromo-3-(2-bromoethyl)benzene—undergoes unimolecular HBr elimination with kinetic parameters that differ significantly from the extended-chain analog 1-bromo-3-phenylpropane. The phenyl group in (2-bromoethyl)benzene provides anchimeric assistance during the elimination process, a neighboring-group participation effect that is absent or substantially diminished in the three-carbon homolog [1].

elimination kinetics anchimeric assistance gas-phase thermolysis

Crystallographic Packing: Meta vs. Ortho/Para Isomers

Single-crystal X-ray diffraction studies of a series of seven structurally related bromo- and bromomethyl-substituted benzenes reveal that compounds with permuted substituent positions—despite close chemical similarity—adopt highly variable packing motifs and intermolecular interaction networks. The meta-substitution pattern characteristic of 1-bromo-3-(2-bromoethyl)benzene is expected to generate distinct Br⋯Br, C–H⋯Br, and Br⋯π interaction geometries compared to ortho- and para-substituted analogs, influencing crystallization behavior and solid-state reactivity [1].

crystal engineering halogen bonding solid-state packing

Differential Reactivity for Orthogonal Functionalization

The molecular architecture of 1-bromo-3-(2-bromoethyl)benzene incorporates two bromide centers with markedly different electronic environments: an sp²-hybridized aryl bromide (meta to the side chain) and an sp³-hybridized primary alkyl bromide. The aryl bromide is activated for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), whereas the primary alkyl bromide is susceptible to nucleophilic substitution (SN2) and formation of organometallic intermediates (e.g., Grignard, organozinc). This electronic differentiation enables sequential, chemoselective derivatization without protecting group manipulation [1]. In contrast, simple benzyl bromides or bis(bromomethyl)benzenes exhibit more homogeneous reactivity across bromine sites, reducing orthogonal functionalization opportunities .

orthogonal functionalization cross-coupling sequential synthesis

LogP and Physicochemical Profile vs. Brominated Analogs

The partition coefficient (LogP) of 1-bromo-3-(2-bromoethyl)benzene is reported as approximately 3.39–3.86, reflecting moderate lipophilicity consistent with a dibrominated aromatic bearing a short alkyl linker [1]. This lipophilicity profile differs from that of non-brominated ethylbenzene (LogP ~3.15) and from monobrominated analogs such as 3-bromoethylbenzene (estimated LogP ~3.5–3.7), and is substantially lower than that of extended alkyl chain dibromides or polybrominated aromatics.

lipophilicity chromatography physicochemical profiling

1-Bromo-3-(2-bromoethyl)benzene Procurement Scenarios for Research and Industry


Chemoselective Sequential Functionalization for Pharma Intermediates

The orthogonal reactivity of the aryl bromide and primary alkyl bromide moieties in 1-bromo-3-(2-bromoethyl)benzene supports chemoselective sequential derivatization without protecting group manipulation. This capability is directly relevant to the synthesis of pharmaceutical intermediates requiring differentiated functional handles—for example, Suzuki-Miyaura coupling at the aryl bromide followed by nucleophilic substitution at the alkyl bromide, or formation of an organozinc reagent from the alkyl bromide followed by Negishi coupling [1]. The meta-substitution pattern further positions the functionalized side chain at a specific orientation relative to the aromatic ring, which can influence molecular recognition and target binding geometry in downstream drug candidates [2].

Thermal Stability for High-Temperature Process Development

The gas-phase elimination kinetics established for (2-bromoethyl)benzene—the parent scaffold of 1-bromo-3-(2-bromoethyl)benzene—provide quantitative activation parameters (Eₐ = 210.8 ± 1.3 kJ mol⁻¹; log A = 13.04 ± 0.10) that can inform thermal stability assessments for reactions conducted at elevated temperatures [1]. The documented anchimeric assistance provided by the phenyl group during HBr elimination is a structure-specific effect not transferable to extended-chain or non-phenyl dibromide analogs, underscoring the need for compound-specific thermal profiling rather than class-level assumptions. This data supports process safety evaluations and selection of appropriate reaction temperature regimes for industrial-scale transformations.

Solid-Phase Synthesis and Crystallization Optimization

Crystallographic analysis of bromo- and bromomethyl-substituted benzenes demonstrates that positional isomers adopt markedly different packing motifs and intermolecular interaction geometries—layer structures versus three-dimensional networks—despite nearly identical molecular formulas [1]. For solid-phase synthesis applications, crystallization-dependent purification workflows, or formulation studies, the meta-substitution pattern of 1-bromo-3-(2-bromoethyl)benzene is expected to yield distinct crystalline behavior compared to ortho- and para-substituted (2-bromoethyl)benzene isomers. Researchers requiring predictable solid-state properties should specifically procure the meta-isomer rather than accepting generic positional mixtures or alternative regioisomers.

Chromatography and Extraction Optimization Using LogP

The well-characterized LogP value of 1-bromo-3-(2-bromoethyl)benzene (~3.39–3.86) provides a reproducible baseline for developing reversed-phase HPLC purification protocols and optimizing liquid-liquid extraction conditions [1]. This lipophilicity parameter enables rational selection of mobile phase compositions (e.g., acetonitrile/water or methanol/water ratios) for analytical or preparative chromatography, reducing method development time and improving batch-to-batch consistency. The moderate LogP also predicts efficient partitioning into organic solvents such as ethyl acetate, diethyl ether, or dichloromethane during aqueous workup procedures—a practical consideration for multistep synthetic workflows where consistent extraction behavior minimizes yield variability.

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